4-(4-hydroxyphenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
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Overview
Description
4-(4-hydroxyphenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound with a unique structure that combines a hydroxyphenyl group, a morpholinylcarbonyl group, and a tetrahydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyphenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxybenzaldehyde with 2,7,7-trimethyl-4,6,7,8-tetrahydroquinolin-5-one in the presence of a suitable catalyst. The resulting intermediate is then reacted with morpholine and a carbonylating agent to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxyphenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The morpholinyl group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
4-(4-hydroxyphenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the morpholinylcarbonyl group can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyphenyl derivatives: Compounds with similar hydroxyphenyl groups but different core structures.
Morpholinylcarbonyl derivatives: Compounds with morpholinylcarbonyl groups but different substituents on the quinoline ring.
Uniqueness
The uniqueness of 4-(4-hydroxyphenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications and the potential for developing new derivatives with enhanced activities .
Properties
Molecular Formula |
C23H28N2O4 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-2,7,7-trimethyl-3-(morpholine-4-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C23H28N2O4/c1-14-19(22(28)25-8-10-29-11-9-25)20(15-4-6-16(26)7-5-15)21-17(24-14)12-23(2,3)13-18(21)27/h4-7,20,24,26H,8-13H2,1-3H3 |
InChI Key |
BHTJZQCDBZLFOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)O)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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